molecular formula C9H13ClN4 B1393620 6-Chloro-2-(piperazin-1-yl)pyridin-3-amine CAS No. 1261079-56-4

6-Chloro-2-(piperazin-1-yl)pyridin-3-amine

Cat. No.: B1393620
CAS No.: 1261079-56-4
M. Wt: 212.68 g/mol
InChI Key: FMTNTOUEYHYIFH-UHFFFAOYSA-N
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Description

6-Chloro-2-(piperazin-1-yl)pyridin-3-amine is a chemical compound with the molecular formula C9H13ClN4 and a molecular weight of 212.68 g/mol It is a derivative of pyridine, substituted with a chlorine atom at the 6th position and a piperazine ring at the 2nd position

Mechanism of Action

Target of Action

They are employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . One study found significant activity on the kinase p70S6Kβ .

Mode of Action

For instance, the synthesis of 2-substituted chiral piperazines involves a key step of aza-Michael addition between diamine and the in situ generated sulfonium salt .

Biochemical Analysis

Biochemical Properties

6-Chloro-2-(piperazin-1-yl)pyridin-3-amine plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound has been shown to interact with various enzymes, including those involved in metabolic pathways and signal transduction. For instance, it has been observed to inhibit certain kinases, which are enzymes that play a crucial role in phosphorylation processes. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, thereby modulating its activity .

Cellular Effects

The effects of this compound on cellular processes are diverse and significant. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of genes involved in cell cycle regulation and apoptosis. Additionally, this compound can modulate cellular metabolism by affecting the activity of enzymes involved in metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can lead to the inhibition or activation of these biomolecules, resulting in changes in cellular processes. For instance, the compound has been shown to inhibit the activity of certain kinases, leading to alterations in phosphorylation events and downstream signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound has been associated with sustained changes in cellular processes, including alterations in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects may be observed. These effects can include alterations in liver and kidney function, as well as changes in hematological parameters. It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound has been shown to affect the levels of specific metabolites, indicating its role in modulating metabolic processes. For example, it can influence the activity of enzymes involved in glycolysis and the citric acid cycle, leading to changes in energy production and utilization .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported across cell membranes through specific transporters and can bind to various proteins that facilitate its distribution. Once inside the cell, this compound can accumulate in specific cellular compartments, influencing its localization and activity .

Subcellular Localization

The subcellular localization of this compound is essential for its function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect energy metabolism. The precise localization of this compound is crucial for its biological activity and therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(piperazin-1-yl)pyridin-3-amine typically involves the reaction of 6-chloro-3-nitropyridine with piperazine under specific conditions. The nitro group is reduced to an amine, resulting in the formation of the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) for the reduction step .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(piperazin-1-yl)pyridin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can produce different oxidation states of the compound .

Scientific Research Applications

6-Chloro-2-(piperazin-1-yl)pyridin-3-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.

    Biological Research: The compound is studied for its potential interactions with biological targets, such as enzymes and receptors.

    Industrial Applications: It is used in the development of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-2-(piperazin-1-yl)pyridin-3-amine is unique due to the specific positioning of the chlorine atom and the piperazine ring, which can influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry and other research fields .

Properties

IUPAC Name

6-chloro-2-piperazin-1-ylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN4/c10-8-2-1-7(11)9(13-8)14-5-3-12-4-6-14/h1-2,12H,3-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMTNTOUEYHYIFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=CC(=N2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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